

The Discovery and Development of ARV-393 (Zaloblideg): A Technical Whitepaper

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARV-393, also known as zaloblideg, is a potent and orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively degrade the B-cell lymphoma 6 (BCL6) protein. BCL6 is a key transcriptional repressor and a well-validated oncogenic driver in various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL). Developed by Arvinas, ARV-393 represents a novel therapeutic strategy that leverages the cell's own ubiquitin-proteasome system to eliminate BCL6, rather than simply inhibiting its function. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and ongoing clinical evaluation of ARV-393.

Introduction to BCL6 and the PROTAC Approach

The B-cell lymphoma 6 (BCL6) gene encodes a transcriptional repressor that is crucial for the formation of germinal centers during the normal immune response. However, its deregulated expression, often due to genetic translocations or mutations, is a hallmark of several types of non-Hodgkin's lymphoma (NHL), where it promotes cancer cell survival, proliferation, and genomic instability.[1][2] The traditional approach of developing small molecule inhibitors against transcription factors like BCL6 has been challenging.

PROTAC technology offers an alternative and powerful approach. PROTACs are heterobifunctional molecules with two key domains: one that binds to a target protein (in this



case, BCL6) and another that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

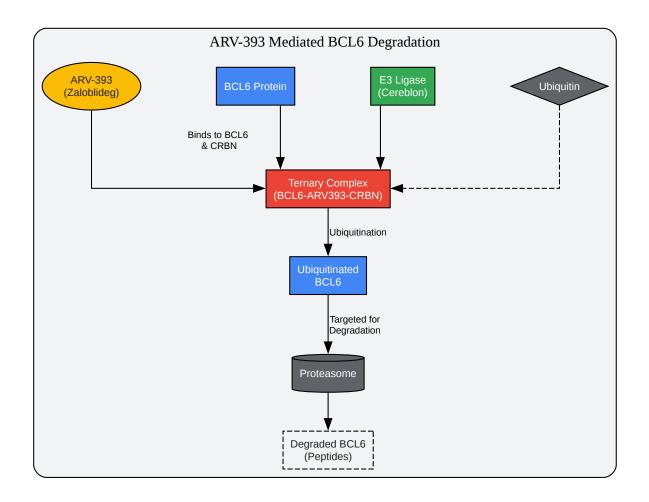
Discovery of ARV-393

The discovery of **ARV-393** was the result of a dedicated medicinal chemistry campaign aimed at identifying a potent and orally bioavailable BCL6-targeting PROTAC.[3] This effort led to the identification of **ARV-393**, a molecule that efficiently recruits BCL6 and the E3 ligase cereblon (CRBN) to form a ternary complex, leading to the rapid and robust degradation of the BCL6 protein.[3]

Mechanism of Action

ARV-393 functions by hijacking the cell's natural protein disposal machinery. The molecule acts as a bridge, bringing the BCL6 protein into close proximity with the E3 ubiquitin ligase, cereblon. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to BCL6. The polyubiquitinated BCL6 is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of **ARV-393** to induce the degradation of multiple BCL6 proteins.





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Mechanism of Action of ARV-393.

Preclinical Development

A comprehensive preclinical program has been conducted to evaluate the efficacy and safety of **ARV-393** in various lymphoma models.

In Vitro Studies



ARV-393 has demonstrated potent and rapid degradation of BCL6 in multiple DLBCL and Burkitt lymphoma (BL) cell lines, with DC50 (concentration for 50% degradation) and GI50 (concentration for 50% growth inhibition) values of less than 1 nM.[3][4]

In Vivo Studies

Monotherapy:

In various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of NHL, orally administered **ARV-393** has shown dose-responsive tumor growth inhibition, leading to tumor stasis or regression.[5][6]

Combination Therapies:

The preclinical efficacy of **ARV-393** has been evaluated in combination with standard-of-care and other therapeutic agents.

- With Glofitamab (a CD20xCD3 bispecific antibody): In a humanized high-grade B-cell lymphoma (HGBCL) CDX model, the combination of ARV-393 and glofitamab resulted in significantly enhanced tumor growth inhibition (TGI) compared to either agent alone.[7]
- With R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone): The combination of **ARV-393** with R-CHOP is also being investigated in preclinical models.

Preclinical Data Summary

Study Type	Model	Treatment	Key Findings
In Vitro	DLBCL and BL cell lines	ARV-393	DC50 and GI50 values <1 nM[3][4]
In Vivo	NHL CDX and PDX models	ARV-393 Monotherapy	Dose-responsive tumor growth inhibition, stasis, or regression[5][6]
In Vivo	Humanized HGBCL CDX model	ARV-393 (3 mg/kg) + Glofitamab	91% Tumor Growth Inhibition (TGI)[7]



Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols based on commonly used methods in the field.

Cell Line-Derived Xenograft (CDX) Model

- Cell Culture: DLBCL cell lines (e.g., SU-DHL-6, OCI-Ly1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Animal Model: Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice) are used to prevent rejection of human cells.
- Tumor Implantation: A suspension of lymphoma cells (typically 5-10 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of the mice.
- Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width^2)/2 is commonly used to calculate tumor volume. For cell lines expressing luciferase, tumor burden can be monitored non-invasively using bioluminescence imaging.
- Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups. ARV-393 is typically administered orally once or twice daily. Combination agents are administered according to their established protocols.
- Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. BCL6 protein levels in tumor tissue can be assessed at the end of the study by Western blot or immunohistochemistry to confirm target degradation.



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Preclinical Xenograft Study Workflow.

Western Blot for BCL6 Degradation

- Protein Extraction: Tumor tissue or cell pellets are lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
- SDS-PAGE: Equal amounts of protein (e.g., 20-30 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for BCL6 overnight at 4°C. An antibody for a housekeeping protein (e.g., GAPDH or β -actin) is used as a loading control.
- Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands is quantified using densitometry software.

Immunohistochemistry (IHC) for BCL6

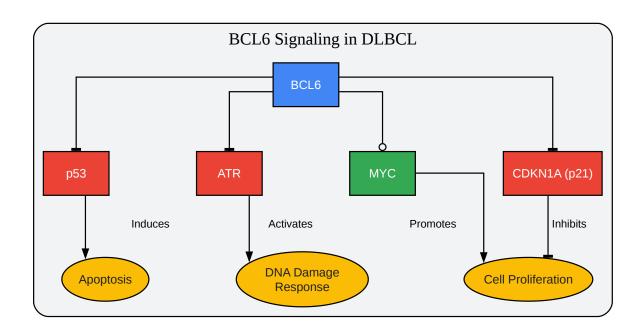
- Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.
- Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the BCL6 antigen.



- Blocking: Endogenous peroxidase activity is blocked, and non-specific binding sites are blocked with a serum-free protein block.
- Primary Antibody Incubation: The sections are incubated with a primary antibody against BCL6.
- Detection System: A polymer-based detection system with an HRP-conjugated secondary antibody is used.
- Chromogen: The signal is developed using a chromogen such as diaminobenzidine (DAB),
 which produces a brown precipitate.
- Counterstaining: The sections are counterstained with hematoxylin to visualize cell nuclei.
- Analysis: The slides are dehydrated, mounted, and analyzed under a microscope to assess the intensity and localization of BCL6 staining.

BCL6 Signaling Pathway in DLBCL

BCL6 acts as a master regulator, repressing a multitude of genes involved in cell cycle control, DNA damage response, apoptosis, and differentiation. Its sustained activity in DLBCL is critical for maintaining the malignant phenotype.





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Simplified BCL6 Signaling Pathway in DLBCL.

Clinical Development

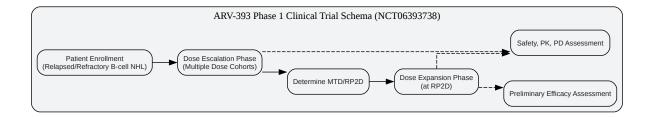
ARV-393 is currently being evaluated in a Phase 1, first-in-human, multicenter, open-label, dose-escalation and expansion study in adult patients with relapsed or refractory B-cell non-Hodgkin's lymphoma (NCT06393738).

Study Design

- Phase: 1
- Primary Objectives:
 - To evaluate the safety and tolerability of ARV-393.
 - To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).
- Secondary Objectives:
 - To characterize the pharmacokinetic (PK) profile of ARV-393.
 - To evaluate the pharmacodynamic (PD) effects of ARV-393, including BCL6 protein degradation.
 - To assess the preliminary anti-tumor activity of ARV-393.
- Patient Population: Adults with relapsed or refractory B-cell NHL who have received at least two prior lines of systemic therapy.

Clinical Trial Schema





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ARV-393 Phase 1 Clinical Trial Design.

Future Directions

The development of **ARV-393** is a significant advancement in the field of targeted protein degradation and offers a promising new therapeutic option for patients with B-cell malignancies. Future research will focus on completing the Phase 1 study and moving into later-stage clinical trials, both as a monotherapy and in combination with other anti-cancer agents. The broad applicability of the PROTAC platform suggests that this approach may be extended to other historically "undruggable" targets in oncology and beyond.

Conclusion

ARV-393 (zaloblideg) is a first-in-class, orally bioavailable BCL6-targeting PROTAC with a compelling preclinical profile. Its novel mechanism of action, potent and selective degradation of BCL6, and promising anti-tumor activity in various lymphoma models underscore its potential as a transformative therapy for patients with non-Hodgkin's lymphoma. The ongoing Phase 1 clinical trial will be instrumental in defining the safety, tolerability, and preliminary efficacy of **ARV-393** in this patient population.

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